![molecular formula C22H17Cl2N3O4S2 B2534680 2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1798455-98-7](/img/structure/B2534680.png)
2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S2 and its molecular weight is 522.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Hossan et al. (2012) explored the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, using related compounds as starting materials. These compounds showed good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor and Anti-inflammatory Properties
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar chemical structures and evaluated them as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. Some of these compounds exhibited high COX-2 selectivity, analgesic activity, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
CNS Depressant Activity
- Research by Manjunath et al. (1997) on derivatives of thieno[3,2-d]pyrimidin-4-ones revealed marked sedative action, indicating potential for central nervous system depressant activity (Manjunath, Mohan, Naragund, & Shishoo, 1997).
Synthesis and QSAR Studies
- Desai et al. (2008) conducted QSAR studies on similar heterocyclic compounds, assessing their antibacterial activity against various bacteria. The study indicated the positive contribution of substituents to the compounds' efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticonvulsant Agents
- Severina et al. (2020) synthesized new derivatives as potential anticonvulsants. The study involved molecular docking to assess the interaction with biological targets and in vivo testing, revealing moderate anticonvulsant activity in some compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is Threonine Tyrosine Kinase (TTK) . TTK is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint during mitosis . It is an emerging target in medicinal chemistry due to its role in cell proliferation and its overexpression in various types of cancers .
Mode of Action
The compound exhibits strong binding affinity to TTK, with a Kd value of 0.15 nM . It is significantly less potent against a panel of 402 wild-type kinases at 100 nm . This suggests that the compound selectively inhibits TTK. The compound potently inhibits the kinase activity of TTK with an IC50 value of 23 nM .
Biochemical Pathways
The inhibition of TTK by the compound leads to chromosome missegregation and aneuploidy . Aneuploidy, an abnormal number of chromosomes, is a hallmark of cancer cells. By inducing aneuploidy, the compound disrupts normal cell division, leading to cell death .
Pharmacokinetics
The compound demonstrates good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats . This suggests that the compound is well-absorbed and can reach therapeutic concentrations in the body.
Result of Action
The compound suppresses the proliferation of a panel of human cancer cell lines with low μM IC50 values . This indicates that the compound is effective in inhibiting cancer cell growth. Moreover, a combination therapy of the compound with paclitaxel displayed promising in vivo efficacy against the HCT-116 human colon cancer xenograft model in nude mice with a Tumor Growth Inhibition (TGI) value of 78% .
Eigenschaften
IUPAC Name |
2-[3-(2,3-dichlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S2/c1-30-16-7-6-12(10-17(16)31-2)25-18(28)11-33-22-26-14-8-9-32-20(14)21(29)27(22)15-5-3-4-13(23)19(15)24/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPILRQRBJYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=C(C(=CC=C4)Cl)Cl)SC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B2534599.png)
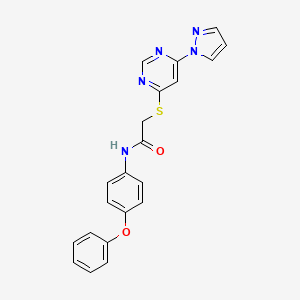
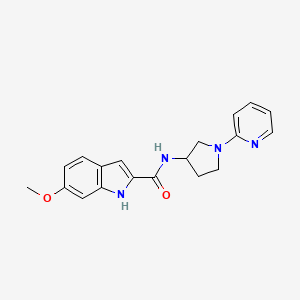
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
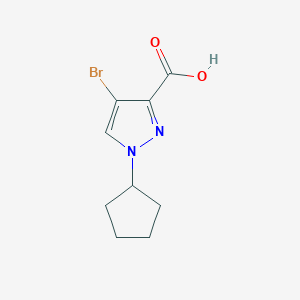

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534612.png)
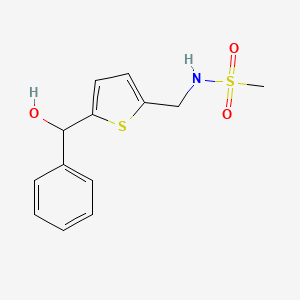
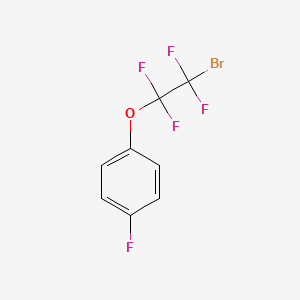
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)
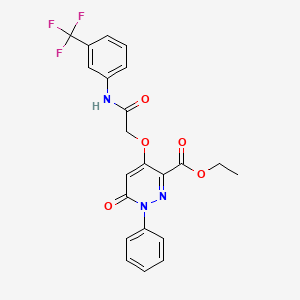
![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)